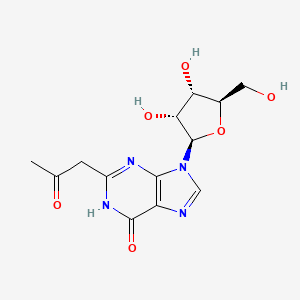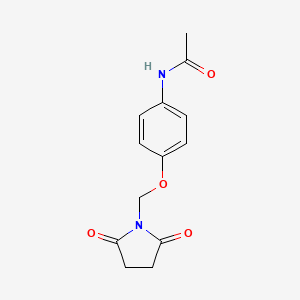
Piperazine, 1-((4-amino-7-fluoro-3-cinnolinyl)carbonyl)-4-(2-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-((4-amino-7-fluoro-3-cinnolinyl)carbonyl)-4-(2-pyridinyl)- is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a cinnoline moiety, a fluorine atom, and a pyridine ring. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-((4-amino-7-fluoro-3-cinnolinyl)carbonyl)-4-(2-pyridinyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cinnoline Moiety: The cinnoline ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorine Atom: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Coupling with Piperazine: The cinnoline derivative is then coupled with piperazine using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Attachment of the Pyridine Ring:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Piperazine, 1-((4-amino-7-fluoro-3-cinnolinyl)carbonyl)-4-(2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyridine and cinnoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Piperazine, 1-((4-amino-7-fluoro-3-cinnolinyl)carbonyl)-4-(2-pyridinyl)- has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anticancer, antiviral, and antibacterial agent.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: Potential use in the synthesis of advanced materials and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of Piperazine, 1-((4-amino-7-fluoro-3-cinnolinyl)carbonyl)-4-(2-pyridinyl)- involves its interaction with specific molecular targets. It may inhibit enzyme activity or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Piperazine derivatives: Compounds with similar piperazine core but different substituents.
Cinnoline derivatives: Compounds with the cinnoline ring but different functional groups.
Pyridine derivatives: Compounds with the pyridine ring but different substituents.
Uniqueness
Piperazine, 1-((4-amino-7-fluoro-3-cinnolinyl)carbonyl)-4-(2-pyridinyl)- is unique due to the combination of its structural features, which confer specific pharmacological properties not found in other similar compounds
Propiedades
Número CAS |
187231-58-9 |
|---|---|
Fórmula molecular |
C18H17FN6O |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
(4-amino-7-fluorocinnolin-3-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C18H17FN6O/c19-12-4-5-13-14(11-12)22-23-17(16(13)20)18(26)25-9-7-24(8-10-25)15-3-1-2-6-21-15/h1-6,11H,7-10H2,(H2,20,22) |
Clave InChI |
VIQGYQAPOQJLII-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=C(C4=C(C=C(C=C4)F)N=N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-Butyl-3-phenylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B15212194.png)








![3-Acetyl-8-methoxy-2H-cyclohepta[b]furan-2-one](/img/structure/B15212259.png)

![3-[(2-Furyl)hydroxymethyl]hexane-2,5-dione](/img/structure/B15212272.png)
